5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]furan-2-carboxamide
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Overview
Description
5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]furan-2-carboxamide is a complex organic compound that features a quinazolinone core, a thiadiazole ring, and a furan carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]furan-2-carboxamide typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives, thiadiazole precursors, and furan carboxylic acids. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the thiadiazole or furan rings.
Scientific Research Applications
5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]furan-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential as a therapeutic agent in treating various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The quinazolinone core may interact with enzymes or receptors, modulating their activity. The thiadiazole and furan moieties may contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share the quinazolinone core and are known for their pharmaceutical and biological activities.
1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium derivatives: These compounds are studied for their potential as dual inhibitors of acetylcholinesterase and butyrylcholinesterase.
Uniqueness
5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]furan-2-carboxamide is unique due to its combination of a quinazolinone core, thiadiazole ring, and furan carboxamide moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H17N5O3S |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
5-[(4-oxoquinazolin-3-yl)methyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C19H17N5O3S/c1-11(2)17-22-23-19(28-17)21-16(25)15-8-7-12(27-15)9-24-10-20-14-6-4-3-5-13(14)18(24)26/h3-8,10-11H,9H2,1-2H3,(H,21,23,25) |
InChI Key |
QQDZCYVGYDZLKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(O2)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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